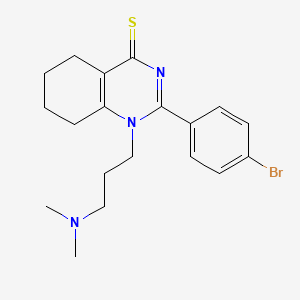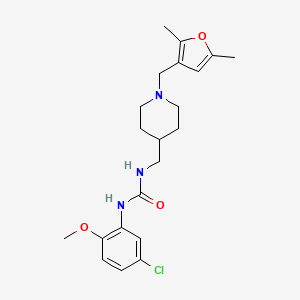
3-Phenylcyclobutan-1-amine
Vue d'ensemble
Description
3-Phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H13N. It is known for its role as a cholinesterase inhibitor, which means it inhibits the function of the enzyme acetylcholinesterase. This compound has been explored as an experimental drug for the treatment of Alzheimer’s disease in both in vitro and in vivo studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutan-1-amine can be achieved through various methods. One common approach involves the reductive amination of 3-phenylcyclobutanone. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method ensures high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired amine .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Medicine: Investigated as an experimental drug for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The primary mechanism of action of 3-Phenylcyclobutan-1-amine involves the inhibition of acetylcholinesterase. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in Alzheimer’s patients .
Comparaison Avec Des Composés Similaires
- 1-Phenylcyclobutan-1-amine
- 3-Phenylcyclobutanone
- 3-Phenylcyclobutan-1-ol
Comparison: 3-Phenylcyclobutan-1-amine is unique due to its specific structure and function as a cholinesterase inhibitor. While similar compounds like 1-Phenylcyclobutan-1-amine and 3-Phenylcyclobutanone share structural similarities, they do not exhibit the same inhibitory effects on acetylcholinesterase. This uniqueness makes this compound a valuable compound for research in neurodegenerative diseases .
Propriétés
IUPAC Name |
3-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKVDLXKYYYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)



![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)
